molecular formula C19H27NO2 B14441242 1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate CAS No. 75479-61-7

1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate

Cat. No.: B14441242
CAS No.: 75479-61-7
M. Wt: 301.4 g/mol
InChI Key: PJFNJQYJAJKSRY-MDZRGWNJSA-N
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Description

1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential pharmacological activities, including antiarrhythmic and hypotensive effects .

Preparation Methods

The synthesis of 1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate typically involves the following steps:

Chemical Reactions Analysis

1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate can be compared with other similar compounds:

Properties

CAS No.

75479-61-7

Molecular Formula

C19H27NO2

Molecular Weight

301.4 g/mol

IUPAC Name

[(1S,4S,5R)-1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-yl] 4-methylbenzoate

InChI

InChI=1S/C19H27NO2/c1-13-6-8-14(9-7-13)17(21)22-16-12-19(4)11-10-15(16)18(2,3)20(19)5/h6-9,15-16H,10-12H2,1-5H3/t15-,16-,19+/m1/s1

InChI Key

PJFNJQYJAJKSRY-MDZRGWNJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@@]3(CC[C@H]2C(N3C)(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2CC3(CCC2C(N3C)(C)C)C

Origin of Product

United States

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